molecular formula C16H24N4O2 B3179225 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine CAS No. 959795-69-8

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine

Cat. No.: B3179225
CAS No.: 959795-69-8
M. Wt: 304.39 g/mol
InChI Key: KRYROZZRYCYKMZ-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a nitrophenyl group and a piperidinyl group. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Preparation Methods

The synthesis of 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine typically involves the reaction of 1-methylpiperazine with 4-nitrobenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a reagent and building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine involves its interaction with specific molecular targets. For example, it has been found to bind to DNA via intercalation, which can disrupt the normal function of the DNA and lead to cell death . Additionally, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal catalytic activity.

Comparison with Similar Compounds

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-17-10-12-19(13-11-17)15-6-8-18(9-7-15)14-2-4-16(5-3-14)20(21)22/h2-5,15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYROZZRYCYKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728628
Record name 1-Methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959795-69-8
Record name 1-Methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(4-Nitro-phenyl)-piperidin-4-one (84 mg, 0.38 mmol) and 1-methylpiperazine (0.085 mL, 0.76 mmol) in MeOH (2 mL) is stirred at room temperature for 5 hours. Then to the reaction mixture is added 0.2 mL of HOAc, followed by NaCNBH3 (72 mg, 1.14 mmol). The mixture is stirred at room temperature for 0.5 hour, then concentrated. The residue is taken up in EtOAc, washed with saturated NaHCO3 aqueous solution and brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product is purified by column chromatography (SiO2, 2N NH3 in MeOH:CH2Cl2=1:99 to 10:90) to give 46 mg of the title compound as a yellow solid.
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
0.085 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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